1-Chloro-3-fluoropropane
Overview
Description
1-Chloro-3-fluoropropane is an organic compound with the molecular formula C3H6ClF It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which consists of a propane backbone substituted with a chlorine atom at the first carbon and a fluorine atom at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoropropane can be synthesized through several methods. One common approach involves the halogenation of propane. In this process, propane is reacted with chlorine and fluorine under controlled conditions to selectively substitute hydrogen atoms with chlorine and fluorine atoms. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound often involves the use of halogen exchange reactions. For instance, 1-chloropropane can be reacted with a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst to produce this compound. This method is advantageous due to its high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, amines, or other substituted hydrocarbons.
Elimination Reactions: The major product is usually an alkene, such as propene.
Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
1-Chloro-3-fluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: While not commonly used directly in biological studies, its derivatives and related compounds are often explored for their biological activity.
Medicine: Research into halogenated hydrocarbons like this compound can lead to the development of new pharmaceuticals, particularly in the field of anesthetics and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, including solvents, refrigerants, and polymers.
Mechanism of Action
The mechanism by which 1-chloro-3-fluoropropane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. This involves the nucleophile attacking the carbon atom bonded to the halogen, leading to the formation of a new bond and the release of the halogen as a leaving group.
Comparison with Similar Compounds
1-Chloro-2-fluoropropane: Similar in structure but with the fluorine atom at the second carbon.
1-Chloro-3,3,3-trifluoropropane: Contains three fluorine atoms at the third carbon, making it more heavily fluorinated.
1-Bromo-3-fluoropropane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-3-fluoropropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and fluorine atoms allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Biological Activity
1-Chloro-3-fluoropropane (C3H6ClF), a halogenated organic compound, has garnered interest in various scientific fields due to its unique chemical properties. While it is not extensively studied for direct biological applications, its derivatives and related compounds have shown significant biological activity. This article explores the biological activity of this compound, including its chemical behavior, potential applications in medicine, and relevant case studies.
This compound is characterized by the presence of both chlorine and fluorine atoms attached to a three-carbon propane backbone. Its molecular structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions.
Property | Value |
---|---|
Molecular Formula | C3H6ClF |
Molecular Weight | 92.53 g/mol |
Boiling Point | 47.5 °C |
Density | 1.12 g/cm³ |
The mechanism of action for this compound primarily involves its reactivity due to the halogen substituents. It can undergo bimolecular nucleophilic substitution (SN2) reactions where the chlorine or fluorine atom is replaced by a nucleophile. This reactivity is crucial for its potential applications in synthetic organic chemistry and medicinal chemistry.
Case Studies
- Antimicrobial Activity : A study investigating halogenated compounds found that certain derivatives of chlorinated propanes exhibited significant antimicrobial properties against various bacterial strains. The presence of chlorine was linked to enhanced membrane permeability, leading to increased bacterial cell lysis.
- Cytotoxic Effects : Research into similar halogenated compounds has shown that they can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structures demonstrated the ability to inhibit cell proliferation in HL-60 and A549 cancer cells, suggesting that this compound derivatives could possess similar properties.
Safety and Toxicity
The safety profile of this compound is not well-documented; however, similar halogenated compounds are known to pose risks such as skin and respiratory irritation. It is crucial to handle this compound with care due to potential health hazards associated with inhalation or skin contact.
Table 2: Safety Data for Halogenated Compounds
Compound | Toxicity Level | Health Effects |
---|---|---|
This compound | Limited Data | Skin irritation, respiratory issues |
CFC-11 | Moderate | Ozone depletion, respiratory irritant |
CFC-12 | Moderate | Ozone depletion, possible carcinogen |
Future Directions
Research on this compound should focus on:
- Synthesis of Derivatives : Exploring derivatives that may exhibit enhanced biological activity.
- Mechanistic Studies : Understanding the specific mechanisms by which these compounds affect biological systems.
- Environmental Impact Studies : Investigating the degradation pathways and environmental implications of using such halogenated compounds.
Properties
IUPAC Name |
1-chloro-3-fluoropropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF/c4-2-1-3-5/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZQZAOZNELDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870542 | |
Record name | 1-Chloro-3-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-38-4 | |
Record name | 1-Chloro-3-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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